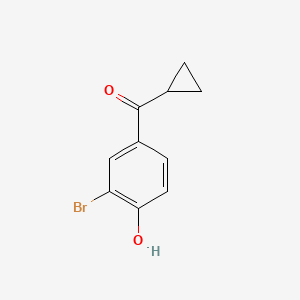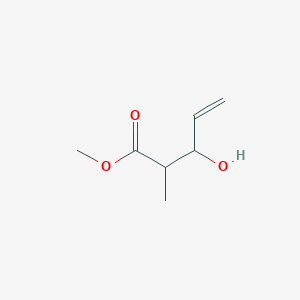
Methyl 3-hydroxy-2-methylpent-4-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 3-hydroxy-2-methylpent-4-enoate is an organic compound with the molecular formula C₇H₁₂O₃. It is a derivative of pentenoic acid and features both an ester and a hydroxyl group, making it a versatile intermediate in organic synthesis. This compound is used in various chemical reactions and has applications in scientific research and industry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Methyl 3-hydroxy-2-methylpent-4-enoate can be synthesized through several methods. One common approach involves the Baylis-Hillman reaction, which forms the compound by reacting an aldehyde with an activated alkene in the presence of a nucleophile . Another method involves the bromination of methyl 3-hydroxy-4-methyl-2-methylenepentanoate followed by hydrolysis .
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reactions using optimized conditions to maximize yield and purity. This includes controlling reaction temperatures, using high-purity reagents, and employing efficient purification techniques such as column chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 3-hydroxy-2-methylpent-4-enoate undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The ester group can be reduced to an alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like thionyl chloride (SOCl₂) can be used to replace the hydroxyl group with a chlorine atom.
Major Products
Oxidation: Methyl 3-oxo-2-methylpent-4-enoate.
Reduction: Methyl 3-hydroxy-2-methylpentanol.
Substitution: Methyl 3-chloro-2-methylpent-4-enoate.
Wissenschaftliche Forschungsanwendungen
Methyl 3-hydroxy-2-methylpent-4-enoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving esters and alcohols.
Industry: Used in the production of specialty chemicals and materials
Wirkmechanismus
The mechanism of action of methyl 3-hydroxy-2-methylpent-4-enoate involves its ability to participate in nucleophilic and electrophilic reactions. The hydroxyl group can act as a nucleophile, while the ester group can act as an electrophile. These properties allow the compound to interact with various molecular targets and pathways, facilitating its use in synthetic chemistry .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 3-hydroxy-4-methyl-2-methylenepentanoate: Similar structure but with a methylene group.
Methyl 3-methylpent-2-enoate: Lacks the hydroxyl group, making it less reactive in certain reactions
Uniqueness
Methyl 3-hydroxy-2-methylpent-4-enoate is unique due to the presence of both an ester and a hydroxyl group, which allows it to participate in a wider range of chemical reactions compared to its analogs. This dual functionality makes it a valuable intermediate in organic synthesis and research .
Eigenschaften
Molekularformel |
C7H12O3 |
|---|---|
Molekulargewicht |
144.17 g/mol |
IUPAC-Name |
methyl 3-hydroxy-2-methylpent-4-enoate |
InChI |
InChI=1S/C7H12O3/c1-4-6(8)5(2)7(9)10-3/h4-6,8H,1H2,2-3H3 |
InChI-Schlüssel |
FCGFELSCDSTPKX-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C(C=C)O)C(=O)OC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-amino-N-[1-(2,5-dimethylthiophen-3-yl)ethyl]butanamide](/img/structure/B13303568.png)
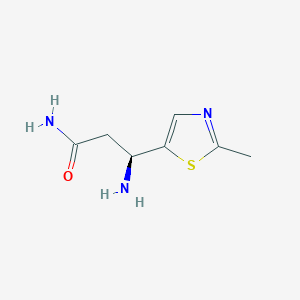
![3-[(3-Chloro-2-methylprop-2-en-1-yl)oxy]azetidine](/img/structure/B13303583.png)
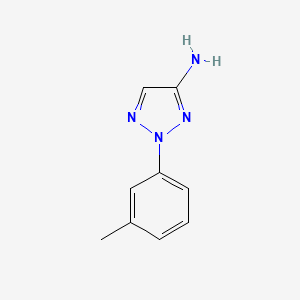
![6-Methyl-3,7,8,10-tetraazatricyclo[7.4.0.0,2,7]trideca-1,8-diene](/img/structure/B13303594.png)
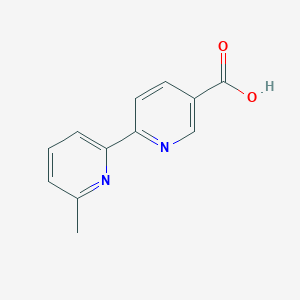
![[(2-Bromophenyl)methyl][3-(methylsulfanyl)propyl]amine](/img/structure/B13303609.png)
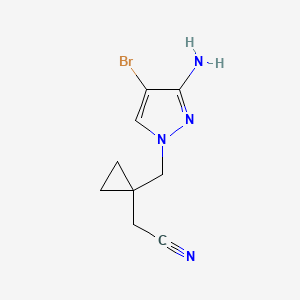
![N-methyl-N-[(5-methyl-1,3-oxazol-4-yl)methyl]pyrrolidin-3-amine](/img/structure/B13303627.png)
amine](/img/structure/B13303628.png)
![(1-Cyclopropylethyl)[3-(dimethylamino)propyl]amine](/img/structure/B13303634.png)
